

GSK575594A (CAS number 909418-68-4): A Technical Guide

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Compound of Interest		
Compound Name:	GSK575594A	
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Abstract

GSK575594A is a synthetic small molecule identified as a potent and selective agonist of the human G protein-coupled receptor 55 (GPR55). This technical guide provides a comprehensive overview of the available preclinical data on **GSK575594A**, including its chemical properties, mechanism of action, and the signaling pathways it modulates. While in-depth in vivo pharmacokinetic and pharmacodynamic data remains limited in the public domain, this document consolidates the existing in vitro characterization to support further research and drug development efforts targeting GPR55.

Chemical and Physical Properties

GSK575594A is a benzoylpiperazine derivative with the following chemical and physical characteristics.



Property	Value	Reference
CAS Number	909418-68-4	[1][2][3]
Molecular Formula	C24H23F2N3O3S	[1]
Molecular Weight	471.52 g/mol	[1]
Synonyms	1-(4-Amino-2-fluorophenyl)-4- [[4'-fluoro-4-(methylsulfonyl) [1,1'-biphenyl]-2-yl]carbonyl]- piperazine	[1]
Appearance	White to beige powder	[1]
Solubility	Soluble in DMSO (≥5 mg/mL)	[1]
Storage	2-8°C	[1]

In Vitro Pharmacology Primary Target: GPR55 Agonism

GSK575594A is a selective agonist of the human G protein-coupled receptor 55 (GPR55). Its potency has been quantified in a yeast-based reporter gene assay.

Assay Type	Parameter	Value	Reference
Yeast Reporter Gene Assay	pEC ₅₀	6.8	

Selectivity Profile

GSK575594A was developed from a series of benzoylpiperazines originally identified as inhibitors of the glycine transporter subtype 1 (GlyT1). While exhibiting potent GPR55 agonism, it retains some activity at GlyT1. The compound has been reported to be inactive against a broad panel of other molecular targets, including cannabinoid receptors, though a comprehensive list of the screened targets is not publicly available.



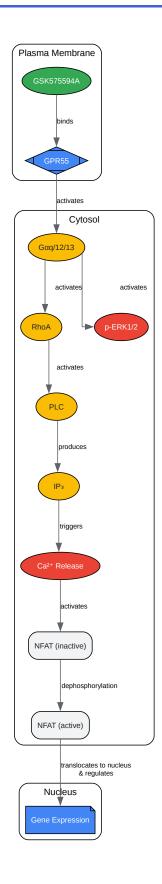
Off-Target	Assay Type	Parameter	Value	Selectivity (over GPR55)	Reference
Glycine Transporter 1 (GlyT1)	[³H]glycine binding SPA	pIC50	5.0	~60-fold	

It is a crucial characteristic of **GSK575594A** that it demonstrates species selectivity, potently activating human GPR55 but not the rodent ortholog. This has significant implications for the design and interpretation of preclinical in vivo studies.

Mechanism of Action and Signaling Pathways

GPR55 is known to couple to several G protein subtypes, including G α q, G α 12, and G α 13. Activation of GPR55 by an agonist like **GSK575594A** initiates a complex downstream signaling cascade. The primary pathway involves the activation of RhoA, a small GTPase. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP $_3$) and diacylglycerol (DAG). IP $_3$ triggers the release of calcium (Ca $_2$ +) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signaling can then lead to the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT). Additionally, GPR55 activation has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2).





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Figure 1: GPR55 Signaling Pathway Activated by GSK575594A.



Experimental Protocols

Detailed experimental protocols for the specific characterization of **GSK575594A** are not publicly available. The following are representative protocols for the key assays used to characterize GPR55 agonists.

GPR55 Yeast-Based Reporter Gene Assay

This assay leverages the pheromone response pathway in Saccharomyces cerevisiae. A yeast strain is engineered to express the human GPR55 receptor and a reporter gene (e.g., lacZ, encoding β -galactosidase) under the control of a pheromone-responsive promoter. Agonist binding to GPR55 activates the signaling cascade, leading to reporter gene expression, which can be quantified.

Materials:

- Engineered yeast strain expressing human GPR55.
- Appropriate yeast growth media (e.g., YPD, selective synthetic media).
- GSK575594A and other test compounds.
- 96- or 384-well microplates.
- β-galactosidase substrate (e.g., CPRG or ONPG).
- · Plate reader.

Procedure:

- Yeast Culture: Inoculate the engineered yeast strain into appropriate liquid media and grow overnight at 30°C with shaking.
- Assay Preparation: Dilute the overnight culture to a specified optical density (e.g., OD₆₀₀ = 0.1) in fresh media.
- Compound Addition: Dispense the diluted yeast culture into microplate wells. Add serial dilutions of GSK575594A or control compounds.



- Incubation: Incubate the plates at 30°C for a defined period (e.g., 6-8 hours) to allow for receptor activation and reporter gene expression.
- Lysis and Substrate Addition: Lyse the yeast cells to release β-galactosidase. Add the chromogenic substrate.
- Measurement: Incubate at 37°C until a color change is apparent. Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Plot the absorbance against the compound concentration and fit to a sigmoidal dose-response curve to determine the pEC₅₀.

GlyT1 Scintillation Proximity Assay (SPA)

This is a competitive binding assay to determine the affinity of a compound for the GlyT1 transporter.

Materials:

- Membranes from cells expressing human GlyT1.
- [3H]glycine (radioligand).
- SPA beads (e.g., wheat germ agglutinin-coated).
- GSK575594A and other test compounds.
- Assay buffer.
- Microplates.
- Scintillation counter.

Procedure:

- Reagent Preparation: Prepare serial dilutions of GSK575594A.
- Assay Setup: In a microplate, combine the GlyT1-expressing membranes, SPA beads, [3H]glycine, and either buffer, unlabeled glycine (for non-specific binding), or the test



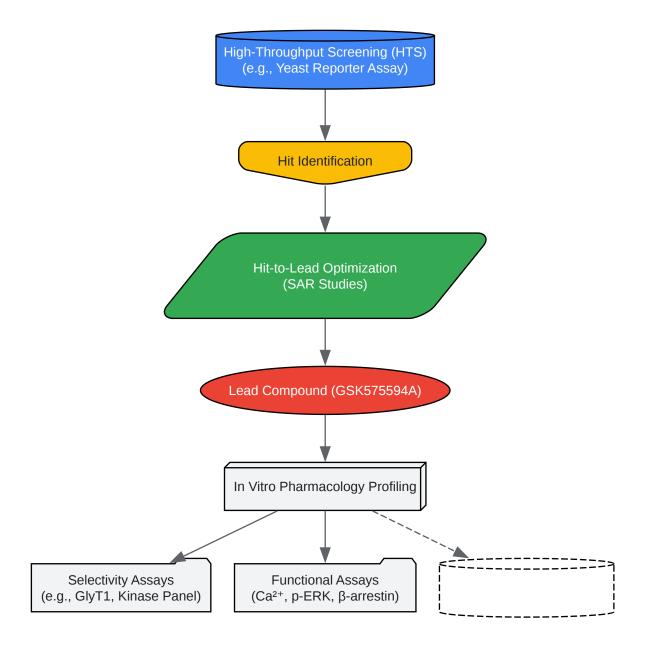
compound.

- Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
- Measurement: Measure the radioactivity in each well using a scintillation counter.
- Data Analysis: Calculate the specific binding and plot the percentage inhibition of [3H]glycine binding against the concentration of **GSK575594A**. Fit the data to determine the pIC₅₀.

Experimental Workflow

The discovery and characterization of a selective GPR55 agonist like **GSK575594A** likely followed a structured drug discovery workflow, starting from a high-throughput screen and progressing through various stages of characterization.





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Figure 2: Plausible Experimental Workflow for the Discovery and Characterization of **GSK575594A**.

Conclusion and Future Directions

GSK575594A is a valuable research tool for elucidating the physiological and pathophysiological roles of GPR55. Its high potency and selectivity for the human receptor, combined with its inactivity at the rodent ortholog, make it a specific probe for studies involving human cells or tissues. The lack of publicly available in vivo pharmacokinetic and efficacy data is a significant gap that limits its immediate translation into a drug development candidate.



Future research should focus on characterizing the in vivo properties of **GSK575594A** or structurally related analogs with improved cross-species activity to validate GPR55 as a therapeutic target in animal models of disease.

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